6-(4-Methylphenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium
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Overview
Description
6-(4-Methylphenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole family. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes both imidazole and thiazole rings, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
The synthesis of 6-(4-Methylphenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The reaction mixture is heated in benzene for 2-4 hours, and the product formation depends on the structure of the starting reagents . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(4-Methylphenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the imidazole and thiazole rings
Common reagents and conditions used in these reactions include organic solvents like benzene, ethanol, and dimethyl sulfoxide (DMSO), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazo[2,1-b][1,3]thiazole derivatives with enhanced biological activities .
Scientific Research Applications
6-(4-Methylphenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and as a catalyst in asymmetric synthesis
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
6-(4-Methylphenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium can be compared with other similar compounds, such as:
Levamisole: Another imidazo[2,1-b][1,3]thiazole derivative known for its anthelmintic and immunomodulatory properties.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have shown significant antimycobacterial activity and are being investigated for their potential as antitubercular agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H17N2S+ |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
6-(4-methylphenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-4-ium |
InChI |
InChI=1S/C18H17N2S/c1-14-7-9-15(10-8-14)17-13-19-11-12-21-18(19)20(17)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3/q+1 |
InChI Key |
ZBGCUUJXOWNEJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C[N+]3=C(N2C4=CC=CC=C4)SCC3 |
Origin of Product |
United States |
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